molecular formula C19H25N3O5Si B8481106 6-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-3-[3-(trimethylsilyl)propoxy]cyclohexa-2,4-dien-1-one CAS No. 208579-75-3

6-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-3-[3-(trimethylsilyl)propoxy]cyclohexa-2,4-dien-1-one

Cat. No. B8481106
M. Wt: 403.5 g/mol
InChI Key: NFQDXPVODRHPPZ-UHFFFAOYSA-N
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Patent
US06027537

Procedure details

A mixture of 4-(4-methoxy-2-nitrophenylazo)benzene-1,3-diol (2.5 g, i.e. 0.0086 mol) and potassium carbonate (1.24 g) in 30 ml of dimethylformamide was brought to 70-75° C. 3-Chloropropyltrimethylsilane (1.24 g, i.e. 0.0086 mol) was added thereto over 20 minutes. The mixture was stirred at 75° C. for 6 hours. The reaction mixture was then poured into 50 ml of water and extracted with diisopropyl ether. The organic phase was dried, concentrated and purified by column chromatography (eluent: 50/50 heptane/CH2Cl2) to give compound (9) in the form of a red powder.
Name
4-(4-methoxy-2-nitrophenylazo)benzene-1,3-diol
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]=[N:10][C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][C:12]=2[OH:18])=[C:5]([N+:19]([O-:21])=[O:20])[CH:4]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:29][CH2:30][CH2:31][Si:32]([CH3:35])([CH3:34])[CH3:33].O>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]=[N:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH2:29][CH2:30][CH2:31][Si:32]([CH3:35])([CH3:34])[CH3:33])=[CH:13][C:12]=2[OH:18])=[C:5]([N+:19]([O-:21])=[O:20])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
4-(4-methoxy-2-nitrophenylazo)benzene-1,3-diol
Quantity
2.5 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)N=NC1=C(C=C(C=C1)O)O)[N+](=O)[O-]
Name
Quantity
1.24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.24 g
Type
reactant
Smiles
ClCCC[Si](C)(C)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 75° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to 70-75° C
EXTRACTION
Type
EXTRACTION
Details
extracted with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (eluent: 50/50 heptane/CH2Cl2)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC(=C(C=C1)N=NC1=C(C=C(C=C1)OCCC[Si](C)(C)C)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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